molecular formula C18H23N3O B7514746 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No. B7514746
M. Wt: 297.4 g/mol
InChI Key: NMRWHPWUDDLALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone, also known as Bicuculline, is a potent antagonist of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. Bicuculline is a bicyclic compound that was first isolated from the seeds of Dicentra cucullaria in 1932. Since then, it has been widely used in scientific research to study the mechanisms of GABAergic neurotransmission.

Mechanism of Action

2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as GABA, but does not activate the receptor. Instead, it prevents GABA from binding and activating the receptor. This results in the inhibition of GABAergic neurotransmission, leading to increased neural activity.
Biochemical and Physiological Effects
2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It increases the release of excitatory neurotransmitters such as glutamate and aspartate, and decreases the release of inhibitory neurotransmitters such as GABA. It also increases the activity of voltage-gated calcium channels, leading to increased calcium influx and increased neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in lab experiments is its potency as a GABA-A receptor antagonist. It is highly selective and has a low affinity for other receptors, making it a useful tool for studying GABAergic neurotransmission. However, its potency can also be a limitation, as high concentrations of 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone can lead to non-specific effects and toxicity.

Future Directions

There are several potential future directions for research involving 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone. One area of interest is the role of GABAergic inhibition in neurological disorders such as epilepsy and anxiety. 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used in animal models of these disorders, and further research could help to elucidate the underlying mechanisms and potential therapeutic applications. Another area of interest is the development of more selective GABA-A receptor antagonists that could be used as potential drugs for the treatment of neurological disorders.

Synthesis Methods

2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone can be synthesized through several methods, including the Pictet-Spengler reaction and the Mannich reaction. One of the most common methods involves the condensation of 2,3-dihydroxy-1,4-cyclohexadiene with ethyl orthoformate in the presence of hydrochloric acid to form 2-ethoxycarbonyl-1,4-cyclohexadiene. This intermediate is then reacted with piperazine and pyridine-4-carbaldehyde to produce 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone.

Scientific Research Applications

2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been extensively used in scientific research to study the mechanisms of GABAergic neurotransmission. It is commonly used to block GABA-A receptors in order to investigate the effects of GABAergic inhibition on neural activity. 2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been used in studies on epilepsy, anxiety, and addiction, among other areas.

properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(17-12-15-1-2-16(17)11-15)21-9-7-20(8-10-21)13-14-3-5-19-6-4-14/h1-6,15-17H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRWHPWUDDLALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3CC4CC3C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.